Chloramphenicol D5

Descripción general

Descripción

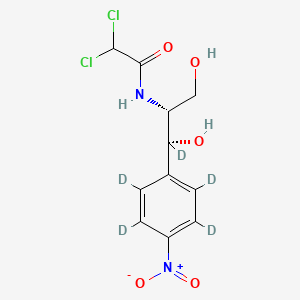

Chloramphenicol D5, also known as DL-threo-Chloramphenicol-d5, is a deuterium-labeled version of Chloramphenicol . Chloramphenicol is a broad-spectrum antibiotic that is effective against a wide variety of bacterial infections .

Synthesis Analysis

Chloramphenicol D5 can be synthesized and detected using liquid chromatography-tandem mass spectrometry (LC-MS/MS). In one study, Chloramphenicol D5 was used as an internal standard in the analysis of Chloramphenicol in honey . In another study, Chloramphenicol D5 was used as an internal standard in the analysis of Chloramphenicol in milk .Aplicaciones Científicas De Investigación

Pharmaceutical Quality Control

Chloramphenicol D5 is used in the pharmaceutical industry as a reference standard to ensure the quality and concentration of chloramphenicol in drug formulations. It helps in validating the analytical methods used for detecting chloramphenicol residues, ensuring that the final product meets the required safety standards .

Food Safety Analysis

In food safety, chloramphenicol D5 serves as an internal standard for detecting chloramphenicol residues in food products, especially in honey, milk, and meat. Its use is crucial for compliance with regulatory limits, as chloramphenicol is banned for use in food-producing animals in many countries due to potential health risks .

Environmental Monitoring

Researchers use chloramphenicol D5 to monitor environmental samples for the presence of chloramphenicol, which can contaminate water bodies and soil due to pharmaceutical waste. It aids in understanding the environmental impact of antibiotic use and in developing strategies for pollution control .

Antibiotic Resistance Studies

Chloramphenicol D5 is instrumental in studying the mechanisms of antibiotic resistance. By serving as a stable isotope-labeled compound, it allows for the tracking of chloramphenicol’s metabolic pathways in bacterial cultures, helping to identify how bacteria develop resistance to antibiotics .

Biotransformation Research

The compound is used to decipher the biotransformation mechanisms of chloramphenicol in microbial systems. Understanding these pathways is essential for bioremediation efforts aimed at degrading chloramphenicol in contaminated sites, such as pharmaceutical wastewater .

Metabolomics

In metabolomics, chloramphenicol D5 is utilized to quantify chloramphenicol metabolites in biological samples. This application is vital for pharmacokinetic studies, which examine the drug’s absorption, distribution, metabolism, and excretion in organisms .

Veterinary Medicine Research

Chloramphenicol D5 helps in the development and validation of analytical methods for detecting chloramphenicol in veterinary products. This ensures that veterinary medicines are free from harmful levels of antibiotics, safeguarding animal health and public safety .

Synthetic Chemistry

In synthetic chemistry, chloramphenicol D5 is used as a starting material or intermediate for synthesizing other deuterated compounds. This has implications for the development of new drugs and stable isotope-labeled products for various research applications .

Mecanismo De Acción

Target of Action

Chloramphenicol D5, also known as chloramphenicol-d5, primarily targets the bacterial ribosome . It binds to the 23S rRNA on the 50S subunit of the bacterial ribosome . The bacterial ribosome is responsible for protein synthesis in bacteria, and by targeting it, Chloramphenicol D5 can effectively inhibit bacterial growth .

Mode of Action

Chloramphenicol D5 interacts with its target, the bacterial ribosome, by binding to it and blocking peptidyl transferase . This action inhibits protein synthesis within the bacterial cell . As a result, bacterial growth is stopped, making Chloramphenicol D5 a bacteriostatic antibiotic . It may also be bactericidal in high concentrations .

Biochemical Pathways

The initial biotransformation steps of Chloramphenicol D5 involve the oxidization at the C1-OH and C3-OH groups, the isomerization at C2, and the acetylation at C3-OH . Among these, the isomerization is a newly discovered biotransformation pathway of Chloramphenicol D5 . These transformations are carried out by various enzymes and microbial players .

Pharmacokinetics

Chloramphenicol D5 is lipid-soluble, which allows it to diffuse through the bacterial cell membrane . This property significantly impacts its bioavailability. Most of a Chloramphenicol D5 dose is metabolized by the liver to inactive products, with only 5 to 15% of Chloramphenicol D5 excreted unchanged in the urine . The elimination half-life is approximately 4 hours .

Result of Action

The molecular and cellular effects of Chloramphenicol D5’s action primarily involve the inhibition of bacterial growth by stopping the production of proteins . This action results in the effective treatment of a variety of bacterial infections .

Action Environment

The action, efficacy, and stability of Chloramphenicol D5 can be influenced by various environmental factors. For instance, the presence of other compounds in the environment can affect the biotransformation of Chloramphenicol D5 . Additionally, the specific strain of bacteria present can also impact the effectiveness of Chloramphenicol D5 .

Safety and Hazards

Direcciones Futuras

Research is ongoing to develop and validate methods for the detection and quantification of Chloramphenicol and its derivatives in various samples . This includes the development of more sensitive and accurate methods for analyzing Chloramphenicol in animal tissues . Additionally, there is interest in the potential revival of old antibiotics like Chloramphenicol, given the rise of antibiotic resistance .

Propiedades

IUPAC Name |

2,2-dichloro-N-[(1R,2R)-1-deuterio-1,3-dihydroxy-1-(2,3,5,6-tetradeuterio-4-nitrophenyl)propan-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2N2O5/c12-10(13)11(18)14-8(5-16)9(17)6-1-3-7(4-2-6)15(19)20/h1-4,8-10,16-17H,5H2,(H,14,18)/t8-,9-/m1/s1/i1D,2D,3D,4D,9D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIIZWVCIJKGZOK-CJBPKKHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[C@]([2H])([C@@H](CO)NC(=O)C(Cl)Cl)O)[2H])[2H])[N+](=O)[O-])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Chloramphenicol-d5 and how is it primarily used in research?

A1: Chloramphenicol-d5 is a deuterated analog of the antibiotic chloramphenicol. It serves as an internal standard in analytical chemistry, particularly in techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate quantification of chloramphenicol residues in various matrices like food products and animal tissues. [, , , , , , , , , , , ]

Q2: Can you elaborate on the concept of "matrix effects" in analytical chemistry and how Chloramphenicol-d5 helps to address them?

A3: Matrix effects refer to the influence of components other than the analyte of interest (in this case, Chloramphenicol) within a sample that can interfere with the ionization and detection processes during mass spectrometry. These interferences can lead to inaccurate quantification. Using Chloramphenicol-d5 as an internal standard helps to correct for these matrix effects because it is expected to be affected by the matrix in a similar way as Chloramphenicol. By comparing the signal ratio of Chloramphenicol to Chloramphenicol-d5, researchers can obtain more reliable and accurate measurements of Chloramphenicol levels. []

Q3: What types of food products and animal tissues have been analyzed for Chloramphenicol residues using Chloramphenicol-d5 as an internal standard?

A4: Researchers have utilized Chloramphenicol-d5 in analyzing Chloramphenicol residues in a variety of food products, including honey [], milk [, ], dairy products [], and fish []. Moreover, studies have investigated Chloramphenicol residues in animal tissues such as chicken claws [], swine muscle [], pig urine [], and shrimp [], employing Chloramphenicol-d5 as an internal standard.

Q4: What specific regulatory guidelines have influenced the validation of analytical methods using Chloramphenicol-d5 for Chloramphenicol residue detection?

A5: The validation of analytical methods employing Chloramphenicol-d5 for determining Chloramphenicol residues often adheres to the criteria established by Commission Decision 2002/657/EC from the European Union. This directive sets performance requirements for analytical methods used in food safety control, ensuring the reliability and accuracy of Chloramphenicol residue detection in various matrices. [, ]

Q5: Have alternative sample preparation techniques been explored in conjunction with Chloramphenicol-d5 for Chloramphenicol analysis?

A6: Yes, research has explored alternative sample preparation techniques to enhance the efficiency of Chloramphenicol analysis. For instance, a study compared the use of ethyl acetate and alkalized ethyl acetate for extraction, followed by cleanup using MCX or LC-18 solid-phase extraction columns. This study highlighted the impact of sample preparation methods on matrix effects and the importance of selecting appropriate techniques for optimal Chloramphenicol quantification using Chloramphenicol-d5. []

Q6: Have any limitations or challenges been reported regarding the use of Chloramphenicol-d5 as an internal standard for Chloramphenicol analysis?

A7: One study indicated that while Chloramphenicol-d5 effectively mitigates matrix effects for Chloramphenicol, it might not be a universally suitable internal standard for the simultaneous determination of other related antibiotics, such as florfenicol and thiamphenicol. This finding suggests that the choice of internal standard should be carefully considered based on the specific analytes and matrix under investigation. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-[4-(hydroxymethyl)phenyl]-4-phenyl-](/img/structure/B1429829.png)

![4-(2,2,2-trifluoroethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1429833.png)

![6-Chloro-2-(5-nitrothiophen-2-yl)-1H-imidazo[4,5-b]pyridine](/img/structure/B1429838.png)

![1-Methyl-1H-benzo[d][1,2,3]triazole-6-carbonitrile](/img/structure/B1429842.png)